molecular formula C18H10N2O6PtS4-2 B1220355 Platinum 5-sulfo-8-mercaptoquinoline CAS No. 68179-09-9

Platinum 5-sulfo-8-mercaptoquinoline

Cat. No.: B1220355
CAS No.: 68179-09-9
M. Wt: 673.6 g/mol
InChI Key: YAEBPMJBRNTWMS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Platinum 5-sulfo-8-mercaptoquinoline (CAS 68179-09-9) is a coordination complex in which platinum(+2) cations are chelated by 5-sulfo-8-mercaptoquinoline ligands . The molecular formula is C18H10N2O6PtS4, with a molecular weight of 673.62 g/mol . This compound is part of a family of 8-mercaptoquinoline derivatives, which are known to function as bidentate ligands for various metal ions . Early scientific studies on this compound and its analogs have explored its interaction with biological systems. Research published in the 1980s used electron paramagnetic resonance (EPR) techniques and found that Pt-5-sulfo-8-mercaptoquinolinate could affect membrane-bound enzymes, decreasing the microviscosity in the hydrophobic part of mitochondrial membranes and the sarcoplasmic reticulum . Another comparative study from the same era investigated the toxic, anaphylactoid, and sensitizing properties of 5-sulfo-8-mercapto-quinolinates of Group VIII metals, which includes platinum . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

68179-09-9

Molecular Formula

C18H10N2O6PtS4-2

Molecular Weight

673.6 g/mol

IUPAC Name

platinum(2+);8-sulfidoquinoline-5-sulfonate

InChI

InChI=1S/2C9H7NO3S2.Pt/c2*11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9;/h2*1-5,14H,(H,11,12,13);/q;;+2/p-4

InChI Key

YAEBPMJBRNTWMS-UHFFFAOYSA-J

SMILES

C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].[Pt+2]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].[Pt+2]

Synonyms

5-sulfo-8-mercaptoquinolinate platinum
platinum 5-sulfo-8-mercaptoquinoline

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition Studies

Research has demonstrated that platinum 5-sulfo-8-mercaptoquinoline complexes effectively inhibit Ca²⁺-dependent ATPase from sarcoplasmic reticulum. Unlike other platinum complexes, these do not interact with thiol groups of the enzyme, suggesting a unique mechanism of action. The inhibition is reversible and competitive with respect to ATP, indicating potential for therapeutic applications in conditions involving calcium dysregulation .

Fluorescence Studies

The complexes also exhibit interesting fluorescence properties. When introduced to tryptophan in enzyme preparations, they decrease fluorescence while shifting it towards longer wavelengths. This suggests that the interactions between the complex and tryptophan residues are significant, potentially influencing enzyme activity and stability .

Metal Ion Detection

This compound has been utilized in the development of selective sorbents for metal ion extraction. Its chelating properties allow for efficient separation and detection of heavy metals such as uranium and platinum from various matrices. Such applications are critical for environmental monitoring and waste management .

Synthesis of Chelating Resins

The compound can be incorporated into resin systems designed for ion exchange processes. These resins exhibit selectivity for certain heavy metals, enhancing their utility in both analytical and industrial applications, such as the recovery of precious metals from ores or electronic waste .

Inhibition of Ca²⁺-Dependent ATPase

A study focused on the interaction between this compound and Ca²⁺-dependent ATPase revealed that the complex inhibits enzyme activity through non-covalent interactions with tryptophan residues near the ATP binding site. This was shown to be reversible upon introducing excess tryptophan, indicating potential for controlled modulation of enzyme activity in biochemical pathways .

Development of Metal Ion Biosensors

Research has explored the use of this compound in creating biosensors capable of detecting uranyl ions at picomolar concentrations. The biosensor leverages the high specificity of the compound for uranyl ions, showcasing its potential in environmental monitoring and safety applications .

Comparative Data Table

Application AreaDescriptionKey Findings
Enzyme InhibitionInhibits Ca²⁺-dependent ATPaseReversible inhibition; non-covalent interactions
Fluorescence PropertiesAffects fluorescence of tryptophan residuesShift towards longer wavelengths observed
Metal Ion DetectionUsed in selective sorbents for heavy metal extractionEffective separation of uranium and platinum
Biosensor DevelopmentDetects uranyl ions using modified proteinsHigh specificity; picomolar detection limits

Comparison with Similar Compounds

Table 1: Comparative Analysis of Platinum Complexes and Quinoline Derivatives

Compound Structure/Description Target/Mechanism Key Activity/Feature Reference
This compound Pt with 5-sulfo-8-mercaptoquinoline Ca²⁺-ATPase inhibition (non-covalent) Reversible, ATP-competitive, no thiol interaction
Trans-platinum complexes trans-Pt(II/IV) isomers DNA/additional targets Active in cisplatin-resistant cell lines
Iodide Pt(II) complexes Pt with iodide/thiourea ligands Apoptosis induction in HepG₂ cells IC₅₀ lower than cisplatin
Palladium 5-sulfo-8-mercaptoquinoline Pd analogue of Pt complex Ca²⁺-ATPase inhibition Shared non-covalent mechanism with Pt
K₂PtCl₄ PtCl₄²⁻ Enzyme thiol group binding Irreversible inhibition
8-Amino-6-methoxyquinoline C₁₀H₁₀N₂O Non-metallated quinoline ≥98% purity; non-oncological uses

Q & A

Q. Example Table :

DerivativeSubstituentPLQY (%)Lifetime (ns)Reference
Pt-SQ1-SO₃H45120
Pt-SQ2-NO₂2885

Research Design and Validation

Q. How should researchers design experiments to validate the biocompatibility of this compound for biological applications?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT) across cell lines (cancer vs. healthy). Use confocal microscopy to track cellular uptake and subcellular localization. Compare with established platinum drugs (e.g., cisplatin). Include positive/negative controls and validate statistical significance via ANOVA (p < 0.05). Address ethical considerations by adhering to institutional review board (IRB) protocols .

Literature Review and Critical Analysis

Q. What frameworks are recommended for systematically reviewing literature on this compound?

  • Methodological Answer : Apply the PICO framework to structure questions:
  • Population : Target compounds (e.g., platinum complexes).
  • Intervention : Synthesis methods or functional properties.
  • Comparison : Alternative ligands or metal centers.
  • Outcome : Stability, catalytic activity, or toxicity.
    Use tools like Covidence for screening studies and PRISMA flow diagrams to document inclusion/exclusion criteria .

Ethical and Reproducibility Considerations

Q. How can researchers ensure data integrity when reporting high-throughput screening results?

  • Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw data in repositories (e.g., Zenodo) with unique DOIs.
  • Use electronic lab notebooks (ELNs) for real-time tracking.
  • Disclose conflicts of interest and funding sources in acknowledgments .

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